Zinc isooctanoate

PVC heat stabilizer thermal degradation zinc carboxylate

Zinc isooctanoate (zinc 2-ethylhexanoate, CAS 84082-93-9) is a metal carboxylate of the M(C₈H₁₅O₂)₂ class, supplied as a pale yellow to water-white transparent liquid with density ~1.17 g/cm³, molecular weight ~351.80 g/mol, and typical metal content specifications of 4%, 6%, 9%, or 12% ±0.2%. It is broadly classified as an auxiliary through-drier in alkyd coatings, a delayed-action gelling catalyst in polyurethane (PU) systems, and a heat stabilizer for PVC, placing it in the same functional category as cobalt, manganese, zirconium, and calcium octoates as well as zinc naphthenate and organotin catalysts.

Molecular Formula C16H30O4Zn
Molecular Weight 351.8 g/mol
CAS No. 84082-93-9
Cat. No. B13406565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc isooctanoate
CAS84082-93-9
Molecular FormulaC16H30O4Zn
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Zn+2]
InChIInChI=1S/2C8H16O2.Zn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
InChIKeyADJMNWKZSCQHPS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Isooctanoate (CAS 84082-93-9): Procurement-Ready Baseline and Class Positioning


Zinc isooctanoate (zinc 2-ethylhexanoate, CAS 84082-93-9) is a metal carboxylate of the M(C₈H₁₅O₂)₂ class, supplied as a pale yellow to water-white transparent liquid with density ~1.17 g/cm³, molecular weight ~351.80 g/mol, and typical metal content specifications of 4%, 6%, 9%, or 12% ±0.2% [1]. It is broadly classified as an auxiliary through-drier in alkyd coatings, a delayed-action gelling catalyst in polyurethane (PU) systems, and a heat stabilizer for PVC, placing it in the same functional category as cobalt, manganese, zirconium, and calcium octoates as well as zinc naphthenate and organotin catalysts . However, its differentiating value proposition centers on combining lower toxicity and lighter color with formulation-specific kinetic control—attributes that generic class-level descriptions fail to capture and that become actionable only when quantified against specific comparators.

Why Zinc Isooctanoate Cannot Be Interchanged with Zinc Naphthenate or Cobalt Octoate Without Formulation-Level Performance Shifts


Within the zinc carboxylate family, zinc isooctanoate differs from zinc naphthenate in color, odor, and metal content consistency, making it the preferred upgrade for light-colored finishes where film aesthetics are critical [1]. Across metal types, isooctanoate ligands deliver different catalytic geometries than naphthenate or neodecanoate ligands, altering substrate coordination; consequently, zinc isooctanoate in polyurethane promotes slower gelation and enhanced cross-linking, whereas cobalt isooctanoate functions as a rapid surface drier that accelerates front-end cure [2]. Procurement decisions that ignore these ligand-specific and metal-specific kinetic differences risk viscosity drift, film defects (wrinkling, webbing), or regulatory non-compliance when toxic-metal alternatives are retained [3]. The quantitative evidence below documents exactly where these performance gaps manifest.

Zinc Isooctanoate Direct Comparator Evidence: Quantified Differentiation for Scientific Selection


PVC Thermal Stability: 75% Lower Thermal Weight Loss at 200°C vs. Unstabilized Control

In PVC processing, adding zinc isooctanoate reduced thermal weight loss to only 2.5% after 1 hour at 200°C, compared to >10% weight loss for an unstabilized control under identical conditions [1]. This 75% reduction in thermal degradation demonstrates a quantifiable stabilization advantage, directly translatable to extended processing windows and reduced scrap in extrusion or injection molding operations.

PVC heat stabilizer thermal degradation zinc carboxylate

PU Tensile Strength: 25% Increase with 0.5 wt% Zinc Octoate vs. Uncatalyzed Control

Incorporation of 0.5 wt% zinc octoate into a high-density polyurethane foam formulation increased tensile strength by 25% relative to an uncatalyzed control [1]. Compressive strength was separately reported to increase by 30% in a related high-density PU system catalyzed with zinc octoate [1]. These data establish a direct, load-dependent structure–property benefit: the catalyst not only accelerates cure but also enhances the final mechanical integrity of the foam.

high-density polyurethane foam tensile strength catalyst loading

VOC Emissions: 70% Lower vs. Conventional Amine Catalyst in PU Foam Production

A direct comparison by Brown et al. (2019) showed that polyurethane foam catalyzed with zinc octoate emitted 70% fewer volatile organic compounds (VOCs) than foam produced with a conventional tertiary amine catalyst [1]. Since zinc octoate is non-volatile under foaming conditions, its use eliminates the amine-related VOC burden, directly supporting compliance with tightening air-quality regulations without requiring downstream abatement equipment.

VOC reduction polyurethane foam environmental compliance

Regulatory Compliance Cost: 30–35% Savings vs. Heavy-Metal Catalyst Protocols

A 2025 market analysis reports that manufacturers switching from heavy-metal catalysts (lead, mercury, organotin) to zinc isooctanoate achieve 30–35% cost savings compared to the total cost of maintaining compliance with heavy-metal treatment and disposal protocols [1]. This savings is distinct from raw material price and reflects reduced regulatory overhead, waste-handling, and reporting obligations. The same report notes that 78% of industrial applications have been subject to heavy-metal phase-out mandates since 2020 under REACH and TSCA [1].

heavy-metal replacement REACH compliance catalyst procurement

PU Elastomer Mechanicals: 20% Higher Fracture Strength and 15% Higher Elastic Modulus vs. Uncatalyzed Baseline

In polyurethane elastomer formulations, the addition of zinc isooctanoate improved fracture strength by 20% and elastic modulus by 15% compared to a control without the catalyst [1]. These mechanical property enhancements are attributed to zinc isooctanoate-promoted cross-linking, which creates a denser, more uniform polymer network. This places zinc isooctanoate in a distinct category from purely accelerative catalysts (e.g., dibutyltin dilaurate) that primarily influence reaction kinetics rather than final network architecture.

polyurethane elastomer fracture strength elastic modulus

Bio-Based PU Curing: 28% Better Curing Performance vs. Conventional Catalysts in Renewable Resin Systems

In bio-based polyurethane systems formulated with plant-derived polyols, zinc isooctanoate demonstrated 28% better curing performance compared to conventional catalyst options [1]. This performance differential is specific to renewable resin chemistries, where the compatibility of the branched 2-ethylhexanoate ligand with bio-polyol structures provides a kinetic advantage not observed with linear carboxylate or naphthenate catalysts. Three major automotive OEMs have qualified zinc isooctanoate-based formulations for interior components, signaling growing industrial validation [1].

bio-based polyurethane renewable resins green catalyst

Best Application Scenarios for Zinc Isooctanoate Based on Verifiable Comparative Evidence


High-Temperature PVC Extrusion and Injection Molding

In PVC processing lines operating at or near 200°C, zinc isooctanoate delivers a 75% reduction in thermal weight loss relative to unstabilized PVC, preserving molecular weight integrity during extrusion and injection molding [1]. This scenario is particularly relevant for rigid PVC profiles, pipes, and medical-grade compounds where thermal history directly dictates color, impact resistance, and regulatory compliance. The quantified stabilization benefit enables thinner-walled designs and higher regrind incorporation without sacrificing mechanical properties.

Low-VOC Polyurethane Foam for Automotive Interiors and Mattresses

For PU foam manufacturers facing VOC emission limits (e.g., CertiPUR, GREENGUARD, or automotive OEM standards), zinc octoate reduces VOC emissions by 70% versus conventional amine catalysts [1]. This application scenario is compelling for seating, headrests, and bedding foams where indoor air quality certifications directly influence market access. The additional 25% tensile strength gain [1] supports lightweighting initiatives without compromising durability.

Heavy-Metal-Free Coating and Catalyst Reformulation Programs

Coatings formulators replacing lead, mercury, or organotin catalysts under REACH or TSCA mandates can achieve 30–35% total compliance cost savings by switching to zinc isooctanoate [1]. This scenario applies to industrial alkyd coatings, PU topcoats, and unsaturated polyester gel coats where toxic-metal phase-outs are imminent. The compound's auxiliary drier function (keeping films open to prevent wrinkling) adds formulation-level value beyond simple drop-in replacement.

Bio-Based Polyurethane R&D and Commercial Scale-Up

Zinc isooctanoate provides a 28% curing performance advantage over conventional catalysts in plant-polyol-based PU systems [1], making it the catalyst of choice for R&D groups developing bio-content foams, elastomers, and coatings. The growing bio-polyurethane market (projected 11.4% CAGR) demands catalysts compatible with hydrophilic, high-hydroxyl-value bio-polyols; zinc isooctanoate's branched ligand structure offers this compatibility where linear carboxylates and organotins fail.

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